2-Fluoro-5-(pyrimidin-5-yl)benzoic acid
Overview
Description
2-Fluoro-5-(pyrimidin-5-yl)benzoic acid, also known as F-PyBA, is a chemical compound with the molecular formula C11H7FN2O2 and a molecular weight of 218.18 g/mol. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H, (H,15,16) and the InChI key is RMUQWUBAIYXPGE-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to predict its 3D structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 218.18 g/mol.Scientific Research Applications
Synthetic Methods and Chemical Properties
Optimization of Synthesis : The synthesis of pyrimidin-yl benzoic acid derivatives, such as 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been optimized for high yield through a short synthetic pathway. This optimization provides a foundation for the synthesis of related compounds, including 2-Fluoro-5-(pyrimidin-5-yl)benzoic acid, by using palladium-catalyzed cross-coupling methods (Liu et al., 2020).
Novel Synthesis Approaches : Innovative synthesis approaches have led to the creation of novel polyfunctionally substituted pyrimidines, indicating the versatility of pyrimidin-yl compounds in producing complex molecules that could include this compound derivatives for various applications (Quiroga et al., 2007).
Potential Biomedical Applications
Antifungal Activity : Pyrimidine derivatives, including those potentially synthesized from this compound, have shown significant antifungal activity against several pathogens, indicating their potential as antifungal agents (Wu et al., 2021).
Anticancer and Antitumor Properties : The structural manipulation of pyrimidin-yl compounds has led to the development of derivatives with promising anticancer and antitumor activities. This includes research on thiazolopyrimidine derivatives and their significant activity against cancer cell lines, hinting at the therapeutic potential of this compound derivatives (Selvam et al., 2012).
Novel Fluorescent Sensors : Derivatives of pyrimidin-yl compounds have been utilized in creating fluorescent sensors for biological applications, demonstrating the utility of these compounds in biochemical sensing and imaging technologies (Hagimori et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds .
Result of Action
Its use in the suzuki–miyaura cross-coupling reaction suggests it contributes to the formation of new carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-fluoro-5-pyrimidin-5-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-10-2-1-7(3-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCNPSKZORCJQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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